
Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol” is a chemical compound. It has a molecular weight of 253.13 . The compound is related to bis(4-chlorophenyl)methanone, which has a molecular formula of C13H8Cl2O and a molar mass of 251.106 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, some hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, bis(4-chlorophenyl)methanol has a melting point of 93-95°C . The compound bis(4-chlorophenyl)methanone has various properties such as triple point temperature, normal boiling temperature, critical temperature, and density .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study focused on the synthesis of a similar compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, and its structural characterization using various spectroscopic techniques and X-ray diffraction crystallography. This research highlights the compound's potential for further applications in chemical synthesis and material science (Dong & Huo, 2009).
Catalysis and Oxidation Reactions : Another study demonstrated the use of related compounds in catalysis, particularly in the efficient and selective oxidation of alcohols. Such compounds serve as catalysts to convert primary and secondary alcohols to aldehydes and ketones, with potential applications in organic synthesis (Sousa et al., 2013).
Pharmaceutical Analysis : Research on the densitometric determination of impurities in pharmaceuticals, including a study of 4,4-bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone in haloperidol, showcases the role of such compounds in ensuring the purity and quality of pharmaceutical products (Krzek & Maślanka, 2000).
Spectroscopic and Structural Characterization : Research on the synthesis, characterization, and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol illustrates the significance of similar compounds in the field of crystallography and molecular structure analysis (Percino et al., 2005).
Environmental Studies and Toxicology : The environmental distribution and toxicity of related compounds, such as tris(4-chlorophenyl)methanol, were studied, highlighting their presence as microcontaminants in the marine environment and potential ecological impacts (Boer, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-16-7-3-13(4-8-16)18(22,14-5-9-17(20)10-6-14)15-2-1-11-21(23)12-15/h1-12,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPNZVNSNAINNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

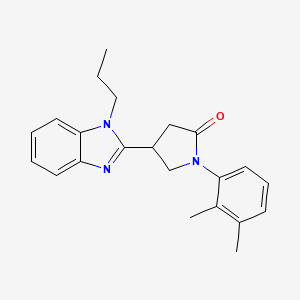
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
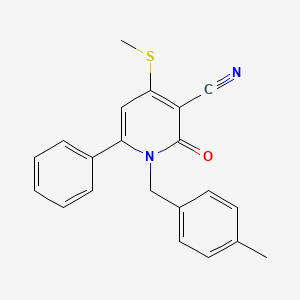
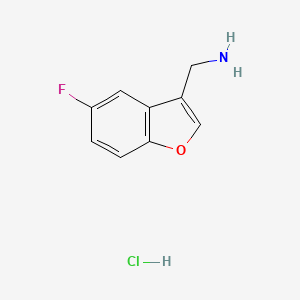


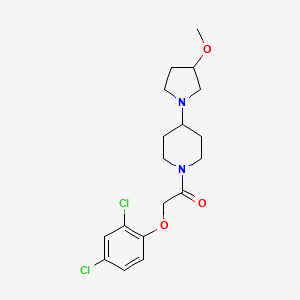

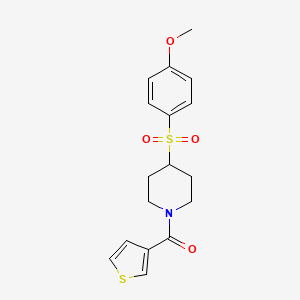

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)